2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

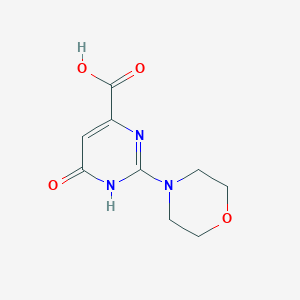

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a morpholino (tetrahydro-1,4-oxazin-4-yl) substituent at the 2-position and a carboxylic acid group at the 4-position. The morpholino ring introduces both hydrogen-bonding capacity (via the tertiary amine and ether oxygen) and enhanced solubility compared to non-polar substituents. This compound is commercially available for research purposes, with pricing varying by quantity (e.g., 1g at €966.00 and 10g at €4,320.00) .

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |

InChI Key |

FAKRORAZIKZALJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 6-hydroxy-2-morpholin-4-yl-pyrimidine-4-carboxylic acid with trimethylsilyl diazomethane in a mixture of methanol and toluene at low temperatures . This reaction yields the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The morpholino group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a range of functionalized analogs.

Scientific Research Applications

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.20 g/mol. It has a pyrimidine ring, a morpholino group at the second position, and a carboxylic acid functional group at the fourth position. The compound's structure combines nitrogen and oxygen functionalities, making it useful for chemical and biological studies.

Scientific Research Applications

This compound is used in various scientific research applications.

- Antimicrobial Agent: Research indicates that this compound has been studied for its potential as an antimicrobial agent, demonstrating efficacy against various bacterial strains.

- Anti-inflammatory Properties: The compound may possess anti-inflammatory properties and has been investigated for its role in modulating biochemical pathways related to cell signaling.

- Enzyme Interactions: Studies on the interactions of this compound with biological targets have revealed insights into its mechanism of action. It is believed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity or modifying their function. This interaction profile suggests that further research could uncover additional therapeutic uses or enhance existing applications.

Mechanism of Action

The mechanism of action of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

| Compound Name | Substituent at 2-Position | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Morpholino | 241.21 (calculated) | Not provided | High polarity, H-bond donor/acceptor |

| 6-Oxo-2-(propan-2-yloxy)-1,6-dihydropyrimidine-4-carboxylic acid | Isopropoxy | 209.63 | 309915-28-4 | Alkoxy group, reduced solubility |

| 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | 4-Fluorophenyl | 236.19 (calculated) | 849035-74-1 | Aromatic, electron-withdrawing group |

| 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Methyl | 154.13 | 1989671-51-3 | Steric hindrance, lower molecular weight |

| 6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid | Pyridin-4-yl | 217.18 | 84660-14-0 | Aromatic N-heterocycle, planar structure |

| 2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Methylthio | 202.23 (calculated) | 6314-14-3 | Sulfur-containing, potential reactivity |

Biological Activity

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 933686-76-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 225.20 g/mol. The structure features a morpholino group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against influenza viruses. Its mechanism may involve inhibition of viral polymerase activity, which is crucial for viral replication.

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Antitumor Effects : Preliminary data indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.

Antiviral Activity

A study highlighted the compound's ability to inhibit influenza virus polymerase. The polymerase complex is a critical target for antiviral drug development due to its essential role in the viral life cycle. The inhibition was assessed using various assays that measured the binding affinity and efficacy of the compound against the polymerase complex .

Antioxidant Properties

In vitro experiments demonstrated that this compound effectively reduced oxidative stress markers in cultured cells. This suggests its potential as a therapeutic agent in diseases where oxidative damage is prevalent.

Antitumor Activity

Research involving various cancer cell lines showed that this compound could induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the activation of specific signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid?

The synthesis typically involves condensation reactions between morpholine and pyrimidine precursors, followed by oxidation and carboxylation steps. Critical factors include:

- Reagent stoichiometry : Precise molar ratios of morpholine and pyrimidine intermediates to avoid side products.

- Purification methods : Use of recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the final compound .

- Characterization : Confirm structure via -NMR, -NMR, and LCMS. For example, -NMR peaks for the morpholino group appear as multiplet signals near δ 3.6–3.8 ppm .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : Assign signals for the morpholino ring (δ 3.6–4.0 ppm), pyrimidine carbonyl (δ ~165 ppm in -NMR), and carboxylic acid (δ ~170 ppm) .

- LCMS/HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. LCMS can confirm molecular ion peaks (e.g., [M+H]) .

- Elemental analysis : Validate empirical formula consistency (e.g., CHNO) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can molecular docking studies predict the anti-inflammatory activity of this compound?

- Target selection : Focus on proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with MD simulations (e.g., 100 ns runs) .

- Key interactions : Hydrophobic interactions with iNOS residues (e.g., Trp) and hydrogen bonding with COX-2 catalytic sites (e.g., Tyr) .

Q. How to design experiments to assess inhibition of pro-inflammatory mediators?

- In vitro assays : Use LPS-stimulated RAW 264.7 macrophages to measure:

- NO production : Quantify via Griess reagent (IC values typically <50 µM for active derivatives) .

- Gene expression : qPCR for iNOS and COX-2 mRNA levels (normalized to GAPDH) .

- Protein analysis : Western blotting to confirm reduced iNOS/COX-2 protein expression .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization conditions : Screen solvents (e.g., DMSO/water) and temperatures (4–25°C). Morpholino groups may hinder crystal packing due to conformational flexibility .

- Data refinement : Use SHELXL for structure solution. Key parameters include R-factors (<0.05) and electron density maps to resolve the carboxylic acid moiety .

Q. How to address discrepancies in biological activity between compound batches?

- Purity analysis : Compare HPLC chromatograms for impurities (e.g., unreacted intermediates) .

- Bioassay validation : Re-test activity in parallel with a reference batch (e.g., commercial COX-2 inhibitors) .

- Synthetic intermediates : Characterize intermediates (e.g., pyrimidine precursors) via -NMR to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.